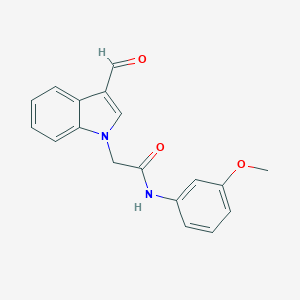![molecular formula C24H26N2O3S B297917 methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297917.png)
methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, commonly known as MTTB, is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. MTTB is a thiazolidine derivative, which has been synthesized through a multi-step process.
Wirkmechanismus
MTTB exerts its biological activity by inhibiting the activity of the mitochondrial enzyme complex II. This inhibition leads to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. MTTB has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
MTTB has been shown to have a low toxicity profile in vitro and in vivo. Studies have shown that MTTB does not induce significant cytotoxicity in normal human cells. MTTB has also been shown to have a low toxicity profile in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MTTB has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. MTTB has also been shown to have a high purity and high yield, which makes it an ideal compound for research. However, MTTB has some limitations as a research tool. It is a relatively new compound, and its biological activity is not fully understood. Further research is needed to elucidate the mechanism of action of MTTB and its potential applications in various fields.
Zukünftige Richtungen
There are several future directions for research on MTTB. In the field of medicine, further studies are needed to determine the efficacy of MTTB as an anticancer agent in vivo. Studies are also needed to determine the potential use of MTTB as an antibacterial and antifungal agent. In the field of material science, further studies are needed to explore the potential use of MTTB as a building block for the synthesis of novel materials. Overall, MTTB has shown promising results as a research tool, and further studies are needed to fully explore its potential applications in various fields.
Synthesemethoden
MTTB has been synthesized through a multi-step process that involves the condensation of 4-amino benzoic acid with 2-ethyl-3-methyl thiazolidine-4-carboxylic acid. The resulting compound is then reacted with 4-tert-butylbenzaldehyde to produce the final product, MTTB. The synthesis method has been optimized to yield high purity and high yield of MTTB.
Wissenschaftliche Forschungsanwendungen
MTTB has been extensively studied for its potential applications in various fields. In the field of medicine, MTTB has shown promising results as an anticancer agent. Studies have shown that MTTB induces apoptosis in cancer cells by inhibiting the activity of the mitochondrial enzyme complex II. MTTB has also been studied for its potential use as an antibacterial and antifungal agent.
In the field of material science, MTTB has been used as a building block for the synthesis of novel materials. MTTB has been incorporated into metal-organic frameworks (MOFs), which have shown promising results in gas storage and separation.
Eigenschaften
Produktname |
methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molekularformel |
C24H26N2O3S |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
methyl 4-[[(5E)-5-[(4-tert-butylphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H26N2O3S/c1-6-26-21(27)20(15-16-7-11-18(12-8-16)24(2,3)4)30-23(26)25-19-13-9-17(10-14-19)22(28)29-5/h7-15H,6H2,1-5H3/b20-15+,25-23? |
InChI-Schlüssel |
VIMTWHUJXXKFTN-HYNSQCECSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=NC3=CC=C(C=C3)C(=O)OC |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=NC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297834.png)
![4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B297836.png)
![3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297837.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297839.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B297843.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B297845.png)
![Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297846.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)
![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)
![Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297851.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)
